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Gadolinium nitride - 25764-15-2

Gadolinium nitride

Catalog Number: EVT-313996
CAS Number: 25764-15-2
Molecular Formula: GdN
Molecular Weight: 171.3 g/mol
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Product Introduction

Description

Gadolinium Nitride (GdN) is a rare-earth nitride belonging to a class of intrinsic ferromagnetic semiconductors. [, , , , , , , ] This intriguing material distinguishes itself from conventional magnetic materials based on transition metals by exhibiting both spin and orbital contributions to its magnetic moments. [] GdN has garnered significant interest within the scientific community for its potential applications in spintronic devices, a field that aims to utilize the spin of electrons alongside their charge for data storage and processing. [, , , ]

Samarium Nitride (SmN)

  • Relevance: SmN is often studied alongside GdN due to their shared properties and potential applications in spintronics. For instance, SmN has been explored as a potential spin-filtering material in conjunction with GdN. [] Additionally, SmN has been used as a protective capping layer for air-sensitive GdN, enabling ex-situ characterization. [] The similar electronic structures and growth conditions make SmN a valuable comparison point for understanding GdN. [, , ]

Dysprosium Nitride (DyN)

  • Relevance: DyN has been utilized in conjunction with GdN to fabricate magnetic tunnel junctions (MTJs) and giant magnetoresistance (GMR) devices for non-volatile memory applications. [] This pairing leverages the distinct magnetic properties of both materials to achieve desired device functionality.

Aluminum Nitride (AlN)

  • Relevance: AlN is frequently used as a barrier material in MTJs with GdN electrodes due to its good insulating properties and compatibility with GdN growth. [] Additionally, AlN serves as a protective capping layer for GdN, preventing oxidation and degradation. [, ] AlN can also act as a buffer layer to enhance the crystallinity of GdN films grown on silicon substrates. []

Gallium Nitride (GaN)

  • Relevance: Similar to AlN, GaN is explored as a barrier material in MTJs with GdN electrodes, offering an alternative barrier height for device optimization. [] GaN-based heterostructures have been investigated for tunnel junctions, where GdN nano-islands are embedded within the GaN matrix to enhance inter-band tunneling for improved hole injection in light-emitting devices. []

Lutetium Nitride (LuN)

  • Relevance: LuN is employed as a tunnel barrier material in MTJs with GdN and DyN electrodes. [] Additionally, LuN has been used as a conductive exchange blocking layer in GMR-style devices incorporating GdN and DyN layers. [] Its metallic nature and compatibility with rare-earth nitride growth make it suitable for these applications.

Europium Oxide (EuO)

  • Relevance: EuO serves as a valuable comparison point to GdN when studying electronic structure and magnetic properties within the context of rare-earth compounds. [] The similarities and differences in their electronic configurations provide insights into the factors influencing magnetism in these materials.

Gadolinium Oxide (Gd2O3)

  • Compound Description: Gadolinium Oxide (Gd2O3) is a commonly encountered oxide of gadolinium. It is often observed as a native oxide layer on GdN surfaces due to the air-sensitivity of GdN. [, , ]
  • Relevance: Understanding the formation and properties of Gd2O3 is crucial for controlling the surface chemistry and functionality of GdN in devices. Research on nitrogen implantation into Gd2O3 films provides insights into modifying the electronic properties of Gd-based materials. []

Magnesium (Mg)

  • Relevance: Mg is explored as a dopant in GdN thin films to control the carrier concentration and electrical properties. [, ] Mg doping allows tuning the resistivity and enabling the fabrication of semi-insulating GdN films, which are valuable for specific applications.
Source and Classification

Gadolinium nitride is classified as a binary nitride, composed of gadolinium, a rare earth element, and nitrogen. It is typically synthesized through methods such as chemical vapor deposition and plasma-enhanced atomic layer deposition. The compound can be found in various forms, including thin films and bulk materials, each exhibiting distinct structural and electronic properties .

Synthesis Analysis

Methods

The synthesis of gadolinium nitride can be accomplished through several techniques:

  1. Chemical Vapor Deposition (CVD): This method involves the reaction of gadolinium chloride with ammonia to produce gadolinium nitride films on substrates like LaAlO3. The process allows for controlled growth conditions and results in textured films with specific crystallographic orientations .
  2. Plasma-Enhanced Atomic Layer Deposition (PEALD): In this technique, gadolinium nitride films are deposited using alternating pulses of precursors in a plasma environment. This method facilitates the growth of high-quality films with precise thickness control .
  3. Thermal Decomposition: Gadolinium compounds can be thermally decomposed in a nitrogen atmosphere to yield gadolinium nitride. This method requires careful temperature control to ensure complete nitridation without decomposition of the gadolinium source .

Technical Details

The synthesis parameters such as temperature, pressure, and precursor concentration significantly influence the structural and electronic properties of the resulting gadolinium nitride. For instance, the CVD process typically operates at elevated temperatures (around 800-1000 °C) to facilitate the necessary chemical reactions .

Molecular Structure Analysis

Structure Data

Gadolinium nitride crystallizes in the NaCl-type structure (face-centered cubic), characterized by a lattice parameter that varies based on synthesis conditions. The typical lattice constant for gadolinium nitride is approximately 4.9 Å. The electronic structure reveals that gadolinium nitride behaves as a semiconductor with potential half-metallic properties under certain conditions .

Structural Properties

X-ray diffraction studies confirm the crystalline nature of gadolinium nitride films, showing distinct peaks corresponding to its cubic structure. The morphology of these films can vary from granular to dense depending on the deposition method used .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the synthesis of gadolinium nitride can be represented as follows:

GdCl3+NH3GdN+HCl\text{GdCl}_3+\text{NH}_3\rightarrow \text{GdN}+\text{HCl}

This reaction highlights the conversion of gadolinium chloride and ammonia into gadolinium nitride while releasing hydrogen chloride gas as a byproduct.

Technical Details

The efficiency of this reaction is influenced by factors such as temperature, pressure, and the purity of reactants. Optimizing these parameters is crucial for achieving high-quality gadolinium nitride films with desired electrical and optical properties .

Mechanism of Action

Process

The mechanism underlying the formation of gadolinium nitride involves several steps:

  1. Precursor Activation: Ammonia acts as a reducing agent that activates the gadolinium precursor.
  2. Nitridation: Under elevated temperatures, nitrogen from ammonia reacts with gadolinium ions to form gadolinium nitride.
  3. Film Growth: As the reaction proceeds, nucleation occurs on the substrate surface, leading to film growth.

Data Insights

Studies indicate that controlling the nitrogen flow rate during deposition can significantly affect film morphology and electrical properties, demonstrating the importance of precise process control in synthesizing high-quality materials .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Gadolinium nitride typically appears as a gray or black solid.
  • Density: The density is approximately 7.45 g/cm³.
  • Melting Point: Gadolinium nitride has a melting point around 1500 °C.

Chemical Properties

  • Stability: Gadolinium nitride is stable under inert atmospheres but may react with moisture or acids.
  • Electrical Conductivity: Exhibits semiconducting behavior with potential applications in electronic devices.
  • Magnetic Properties: Displays ferromagnetic characteristics at room temperature due to unpaired f-electrons from gadolinium .
Applications

Gadolinium nitride has several scientific applications:

  1. Semiconductors: Its semiconducting properties make it suitable for use in electronic devices such as transistors and diodes.
  2. Photonics: Gadolinium nitride films are explored for use in optoelectronic devices due to their unique optical properties.
  3. Magnetic Materials: The ferromagnetic nature allows its use in magnetic storage devices and sensors.
  4. Catalysis: Research indicates potential applications in catalysis due to its unique electronic structure when doped with other elements .

Properties

CAS Number

25764-15-2

Product Name

Gadolinium nitride

IUPAC Name

azanylidynegadolinium

Molecular Formula

GdN

Molecular Weight

171.3 g/mol

InChI

InChI=1S/Gd.N

InChI Key

FLATXDRVRRDFBZ-UHFFFAOYSA-N

SMILES

N#[Gd]

Canonical SMILES

N#[Gd]

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